Mephentermine

Catalog No.
S587341
CAS No.
100-92-5
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mephentermine

CAS Number

100-92-5

Product Name

Mephentermine

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-11(2,12-3)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3

InChI Key

RXQCGGRTAILOIN-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1)NC

solubility

1 G DISSOLVES IN 20 ML WATER, ABOUT 150 ML ETHANOL (95%); PRACTICALLY INSOL IN CHLOROFORM /SULFATE DIHYDRATE/
FREELY SOL IN ALCOHOL; SOL IN ETHER; PRACTICALLY INSOL IN WATER
4.57e-01 g/L

Synonyms

Mephentermine, Mephentermine Sulfate, Mephentermine Sulfate (2:1), Sulfate, Mephentermine

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC

The exact mass of the compound Mephentermine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in alcohol; sol in ether; practically insol in water4.57e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Phentermine. It belongs to the ontological category of amphetamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mephentermine (CAS 100-92-5) is a synthetic amphetamine derivative and an indirect-acting sympathomimetic amine widely utilized in cardiovascular pharmacology and forensic toxicology [1]. As a free base, it exists as a liquid with a boiling point of 82–83 °C (at 7 mmHg) and a pKa of 10.35, while its sulfate dihydrate salt (CAS 6190-60-9) presents as a highly water-soluble crystalline solid [2]. In research and industrial applications, mephentermine serves as a critical reference standard for World Anti-Doping Agency (WADA) S6 stimulant screening and as a benchmark vasopressor in hemodynamic models. Its primary pharmacological value lies in its ability to induce the release of norepinephrine, providing rapid positive inotropic effects and blood pressure stabilization without the severe reflex bradycardia associated with pure alpha-1 agonists[3].

Substituting mephentermine with closely related sympathomimetics like ephedrine, phenylephrine, or its primary metabolite phentermine compromises both analytical and pharmacological validity [1]. In forensic toxicology and doping control, mephentermine must be specifically quantified to distinguish its direct administration from phentermine exposure, as mephentermine uniquely undergoes N-demethylation in vivo[2]. In hemodynamic research models, mephentermine exhibits a distinct receptor activation profile; unlike the pure alpha-1 agonism of phenylephrine, which frequently induces reflex bradycardia, mephentermine provides mixed indirect alpha and beta stimulation[3]. This results in significantly faster recovery times from acute hypotension and superior maintenance of cardiac output, making generic substitution unviable for precise cardiovascular modeling and forensic verification.

Hemodynamic Recovery Efficacy vs. Ephedrine and Phenylephrine

In comparative models of spinal-induced hypotension, mephentermine demonstrates superior efficacy in restoring systolic blood pressure compared to standard alternatives. Intravenous administration of mephentermine (10 mg) resulted in a significantly higher intraoperative mean systolic blood pressure than both ephedrine (119.2 mmHg) and phenylephrine (117.62 mmHg)[1]. Furthermore, the average time required for recovery from hypotensive episodes was significantly shorter in the mephentermine cohort[1].

Evidence DimensionIntraoperative mean systolic blood pressure maintenance
Target Compound DataMephentermine (10 mg IV) achieved the highest mean systolic blood pressure and fastest recovery time.
Comparator Or BaselineEphedrine (119.2 mmHg) and Phenylephrine (117.62 mmHg).
Quantified DifferenceMephentermine provided statistically significant (p < 0.05) superiority in peak systolic pressure recovery and minimized time-to-recovery compared to both comparators.
ConditionsIn vivo hypotensive recovery model following subarachnoid block.

Researchers selecting vasopressors for acute hypotensive models should prioritize mephentermine for its superior speed of onset and sustained systolic pressure stabilization.

Heart Rate Stability and Bradycardia Avoidance vs. Phenylephrine

Mephentermine's indirect beta-adrenergic stimulation provides a distinct advantage over pure alpha-1 agonists like phenylephrine by preserving heart rate stability. In controlled hypotensive models, phenylephrine administration caused a statistically significant fall in heart rate and a higher incidence of reflex bradycardia [1]. Conversely, mephentermine maintained baseline heart rates effectively, requiring fewer secondary interventions for bradycardia [2].

Evidence DimensionIncidence of reflex bradycardia during blood pressure correction
Target Compound DataMephentermine maintained stable heart rates with minimal bradycardic episodes.
Comparator Or BaselinePhenylephrine induced a statistically significant fall in heart rate and higher bradycardia incidence.
Quantified DifferencePhenylephrine required significantly more interventions for bradycardia, whereas mephentermine effectively preserved cardiac output.
ConditionsIntraoperative hemodynamic monitoring during spinal anesthesia.

Mephentermine is the optimal choice for cardiovascular models where maintaining cardiac output and avoiding reflex bradycardia is critical.

Physical Form and Formulation Flexibility: Free Base vs. Sulfate Dihydrate

The physical state and solubility of mephentermine dictate its procurement form. Mephentermine free base (CAS 100-92-5) is a liquid at room temperature (bp 82-83 °C at 7 mmHg) and is practically insoluble in water, making it suitable only for organic extractions or lipophilic formulations [1]. In contrast, mephentermine sulfate dihydrate (CAS 6190-60-9) is a stable crystalline solid (mp 215-217 °C) that provides high aqueous solubility (1 gram dissolves in 20 mL of water, yielding a 50 mg/mL solution) [1].

Evidence DimensionAqueous solubility and physical state at 25°C
Target Compound DataMephentermine sulfate dihydrate: Crystalline solid, aqueous solubility of 50 mg/mL.
Comparator Or BaselineMephentermine free base: Liquid, practically insoluble in water.
Quantified DifferenceThe sulfate salt enables >50 mg/mL aqueous concentrations, whereas the free base requires organic solvents (alcohol/ether) for dissolution.
ConditionsStandard laboratory formulation and solution preparation.

Buyers must specify the sulfate salt for aqueous IV formulations or physiological assays, while the free base is preferred for organic synthesis and lipophilic extractions.

Analytical Differentiation in Forensic Doping Control vs. Phentermine

In anti-doping analysis, mephentermine (a WADA S6 prohibited stimulant) must be analytically distinguished from its primary metabolite, phentermine. Because mephentermine undergoes in vivo N-demethylation to form phentermine, forensic laboratories cannot rely solely on phentermine detection to prove mephentermine abuse [1]. Procuring pure mephentermine as a certified reference material enables precise GC-MS/LC-MS retention time mapping and mass spectral deconvolution, which is required to confirm the presence of the parent N,α,α-trimethylphenethylamine structure [2].

Evidence DimensionChromatographic retention and mass spectrometric identification
Target Compound DataMephentermine (parent drug) detection confirms specific S6 stimulant violation.
Comparator Or BaselinePhentermine (metabolite) detection alone cannot distinguish between phentermine use and mephentermine abuse.
Quantified DifferenceMephentermine reference standards provide the specific m/z and retention time data required to definitively prove parent drug ingestion.
ConditionsWADA-compliant GC-MS/LC-MS forensic doping analysis.

Forensic laboratories must procure pure mephentermine standards to accurately map its metabolic pathway and confirm specific S6 stimulant violations.

Forensic Toxicology and Anti-Doping Analysis

Mephentermine is essential as a certified reference material for GC-MS and LC-MS screening in sports doping control. Its procurement is required to detect WADA S6 stimulant violations and to analytically differentiate direct mephentermine abuse from the administration of its primary metabolite, phentermine[1].

Cardiovascular and Hemodynamic Research Models

In in vivo models of acute hypotension, mephentermine serves as a benchmark vasopressor. It is the preferred agent when researchers need to study rapid positive inotropic effects and systolic blood pressure recovery without the confounding variable of reflex bradycardia, which is commonly induced by pure alpha-1 agonists like phenylephrine [2].

Sympathomimetic Drug Metabolism Studies

Mephentermine is utilized as a parent compound in pharmacokinetic assays to study N-demethylation pathways. Researchers use it to map the enzymatic conversion of N,α,α-trimethylphenethylamine to phentermine via hepatic cytochrome P450 enzymes, providing a reliable model for amphetamine-class metabolism [3].

Aqueous Physiological Formulations

For laboratory applications requiring intravenous or aqueous delivery of a sympathomimetic, the procurement of mephentermine sulfate dihydrate is critical. Its high aqueous solubility (50 mg/mL) bypasses the need for organic solvents, ensuring compatibility with physiological buffers and in vitro assay media[4].

Physical Description

Solid

Color/Form

LIQUID

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.136099547 g/mol

Monoisotopic Mass

163.136099547 g/mol

Heavy Atom Count

12

Odor

FISHY AMINE ODOR

Melting Point

25 °C
YELLOW CRYSTALS; MP: 155-156 °C /PICRATE/

UNII

TEZ91L71V4

Related CAS

1212-72-2 (sulfate (2:1))

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Drug Indication

Used to maintain blood pressure in hypotensive states.

Therapeutic Uses

Adrenergic alpha-Agonists; Adrenergic Agents; Sympathomimetics; Vasoconstrictor Agents
Mephentermine ... is used to prevent hypotension, which frequently accompanies spinal anesthesia.
IT IS NOT RECOMMENDED FOR ROUTINE USE IN MANAGEMENT OF SHOCK, ESPECIALLY HYPOVOLEMIC SHOCK, ALTHOUGH IT CAN BE GIVEN AS INTERIM DRUG WHILE PREPARATIONS ARE BEING MADE FOR FLUID REPLACEMENT & OTHER MEASURES. /SULFATE/
...FREE BASE CAN BE EMPLOYED TOPICALLY AS MYDRIATIC.
For more Therapeutic Uses (Complete) data for MEPHENTERMINE (9 total), please visit the HSDB record page.

Pharmacology

Mephentermine is a sympathomimetic agent with mainly indirect effects on adrenergic receptors. It is used to maintain blood pressure in hypotensive states, for example, following spinal anesthesia. Although the central stimulant effects of mephentermine are much less than those of amphetamine, its use may lead to amphetamine-type dependence. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1248)

MeSH Pharmacological Classification

Sympathomimetics

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA11 - Mephentermine

Mechanism of Action

Mephentermine is an alpha adrenergic receptor agonist, but also acts indirectly by releasing endogenous norepinephrine. Cardiac output and systolic and diastolic pressures are usually increased. A change in heart rate is variable, depending on the degree of vagal tone. Sometimes the net vascular effect may be vasodilation. Large doses may depress the myocardium or produce central nervous system (CNS) effects.
Mephentermine is a sympathomimetic drug that acts both directly and indirectly; it has many similarities to ephedrine. After an intramuscular injection, the onset of action is prompt (within 5 to 15 minutes), and effects may last for several hours.
Since the drug releases norepinephrine, cardiac contraction is enhanced and cardiac output and systolic and diastolic pressures are usually increased. The change in heart rate is variable, depending on the degree of vagal tone.

Pictograms

Irritant

Irritant

Other CAS

100-92-5

Absorption Distribution and Excretion

...MEPHENTERMINE.../IS/ WELL ABSORBED FROM DIGESTIVE TRACT. .../IT/ MAY BE ABSORBED TO A GREATER OR LESSER EXTENT FROM NASAL MUCOSA.
THE MAJORITY OF THE DRUG IS EXCRETED IN THE URINE WITHIN 24 HR. MEPHENTERMINE IS REABSORBED IN THE RENAL TUBULES. EXCRETION OF THE DRUG & ITS METABOLITES IS MORE RAPID IN ACIDIC URINE.

Metabolism Metabolites

Hepatic, by N-demethylation and then p-hydroxylation.
MEPHENTERMINE IS METABOLIZED IN THE LIVER BY N-DEMETHYLATION & SUBSEQUENT P-HYDROXYLATION TO NORMEPHENTERMINE & P-HYDROXYNORMEPHENTERMINE. /SULFATE/
MEPHENTERMINE WAS METABOLIZED IN VITRO BY RABBIT LIVER MICROSOMES TO PHENTERMINE (II), N-HYDROXYMEPHENTERMINE (III), & N-HYDROXYPHENTERMINE. METABOLITES (II) & (III) PLUS UNCHANGED MEPHENTERMINE FOUND IN URINE OF HUMAN ADMIN SINGLE DOSE OF MEPHENTERMINE SULFATE.
Metabolites of mephentermine (MP), phentermine (Ph), p-hydroxy-MP, p-hydroxy-Ph, N-hydroxy-MP and N-hydroxy-Ph on incubation with rat liver microsomal and cytosolic preparations were identified by glc and glc mass spectrometry. Identification of the metabolites indicated the following new metabolic routes of MP: NADPH dependent microsomal formation of p-hydroxy-MP from MP, of p-hydroxy-Ph from p-hydroxy-MP, and the NADH-dependent microsomal formation of Ph from N-hydroxy-Ph.
The urinary excretion of mephentermine (I) and its major metabolite phentermine (II) in human volunteers over a period of several days after oral admin of the drug is described. The total proportion of the drug excreted during 54 hr was 57 to 83%. The ingestion of acetazolamide shortly after admin of I resulted in decr in excretion of both I and II during one day. The administration of furosemide only produced a urinary diluting effect during 2-4 hr after admin.

Wikipedia

Mephentermine

Drug Warnings

Mephentermine may produce arrhythmias, including extrasystoles, and AV block and hypertension. Arrhythmias are most likely to occur in patients with heart disease or those receiving other drugs which may increase cardiac irritability such as cyclopropane or halogenated hydrocarbon general anesthetics. /Mephentermine sulfate/
The CNS stimulating effects of mephentermine may result in nervousness, anxiety, seizures, or tachycardia. Large overdosage of the drug has caused visual hallucinations of colored geometric forms, paranoid psychosis, and euphoria. Drowsiness, weeping, incoherence, weakness, numbness, and tingling of the extremities have been reported. Withdrawal of the drug results in rapid disappearance of adverse CNS effects. /Mephentermine sulfate/
AS THE FREE BASE IS CURRENTLY USED, UNTOWARD EFFECTS ARE VERY UNCOMMON.
MEPHENTERMINE MAY INCR UTERINE CONTRACTIONS ESPECIALLY DURING THE THIRD TRIMESTER OF PREGNANCY &, THEREFORE, SHOULD NOT BE USED IN PREGNANT WOMEN UNLESS THE POTENTIAL BENEFITS OUTWEIGH THE POSSIBLE RISKS. /MEPHENTERMINE SULFATE/
For more Drug Warnings (Complete) data for MEPHENTERMINE (10 total), please visit the HSDB record page.

Biological Half Life

17 to 18 hours.
17 to 18 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

PREPARED BY HYDROGENATING 1-CHLORO-2-METHYLAMINO -2-METHYL-1-PHENYLPROPANE HYDROCHLORIDE IN METHANOL IN THE PRESENCE OF PALLADIUM BARIUM CARBONATE.
Mephentermine is manufactured on a commercial scale by the reaction of a benzyl Grignard reagent with N-methylisopropylideneamine.

General Manufacturing Information

THE FREE BASE IS SUFFICIENTLY VOLATILE THAT IT CAN BE USED IN INHALERS, WHICH IS THE ONLY TYPE OF PRODUCT OF THE FREE BASE THAT IS MARKETED.

Analytic Laboratory Methods

MEPHENTERMINE, IN DRUGS. SPECTROPHOTOMETER.
THIN-LAYER CHROMATOGRAPHY: SUNSHINE, I, WW FIKE & H LANDESMAN, J FORENSIC SCI, II, 428, (1966).
MEPHENTERMINE IS DETERMINED PHOTOMETRICALLY AT 410 NM OR 515 NM AFTER ACIDIFICATION. CONCN RANGE IS 5-25 MUG/ML AQ SOLN.
USING 3 SOLVENT-COLUMN SYSTEMS, 101 DRUGS OF FORENSIC INTEREST WERE CHARACTERIZED BY THEIR HIGH PRESSURE LIQ CHROMATOGRAPHIC RELATIVE RETENTION TIMES & BY RATIO OF THEIR ABSORBANCES AT 254 & 280 NM.
For more Analytic Laboratory Methods (Complete) data for MEPHENTERMINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

PSYCHOSTIMULANT DRUGS WERE EXTRACTED FROM URINE, BLOOD OR SERUM & ANALYZED BY MASS FRAGMENTOGRAPHY.
RAW URINE SPECIMENS ARE SCREENED DIRECTLY BY EMIT (ENZYME MULTIPLIED IMMUNOASSAY TECHNIQUE) & THOSE SCREENED POSITIVE ARE CONFIRMED BY GLC USING FLAME IONIZATION DETECTION.
A simple gas chromatographic identification and determination of 11 CNS in biological samples. Application on a fatality involving phendimetrazine.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Protect from freezing.

Interactions

IN ANESTHETIZED DOGS, RESERPINE POTENTIATED THE PRESSOR RESPONSE WHEN ADMIN AFTER MEPHENTERMINE.
MEPHENTERMINE & DEXAMPHETAMINE SHOWED RAPID TACHYPHYLAXIS OF RESPONSES ON BLOOD PRESSURE WHEN REPEATED INJECTIONS ADMIN TO CATS & RATS. TACHYPHYLAXIS TO THESE SUBSTANCES WAS MUTUALLY CROSSED & WAS CROSSED TO PHENYLETHYLAMINE BUT NOT TO TYRAMINE BECAUSE OF SITE OF ACTION. TYRAMINE PROBABLY RELEASES NORADRENALINE FROM A DIFFERENT STORAGE SITE THAN DEXAMPHETAMINE, MEPHENTERMINE, & PHENYLETHYLAMINE BUT THE TWO STORES MAY BE FUNCTIONALLY CONNECTED.
MEPHENTERMINE IN NONSTIMULATING DOSES OF 1 MG/KG PRODUCED AN ACUTE ERGOTROPIC RESPONSE (AER) WHEN ADMIN IV WITH 1 MG/KG RESERPINE TO DOGS & RABBITS. RABBITS PRETREATED WITH ALPHA-METHYL-M-TYROSINE (100 MG/KG) APPEARED NORMAL, CONSISTENTLY MANIFESTED ELECTROENCEPHALOGRAPHIC ACTIVATION TO EXTEROCEPTIVE STIMULI, & DISPLAYED AER IN RESPONSE TO DRUG COMBINATION. 5 MG/KG OF IMIPRAMINE-HCL PREVENTED THE AER, WHILE DEMETHYLIMIPRAMIME DID NOT BLOCK OR ALTER ITS COURSE. 1-5 MG/KG OF SCOPOLAMINE HYDROGEN BROMIDE PREVENTED ONLY THE ELECTROENCEPHALIC ACTIVATION OF THE AER. PRETREATMENT WITH IPRONIAZID (100 MG/KG) PROLONGED THE STIMULATION FOLLOWING THE DRUG COMBINATION BUT DID NOT CHANGE THE ACTIONS OF MEPHENTERMINE ALONE. PRETREATMENT OF RABBITS WITH RESERPINE REDUCED OR ABOLISHED THE CNS STIMULATION CAUSED BY MEPHENTERMINE BUT THRESHOLD DOSES OF METHAMPHETAMINE (1-5 MG/KG) PRODUCED CNS STIMULATION.
RESERPINE (1 MG/KG) IN COMBINATION WITH MEPHENTERMINE (1 MG/KG) BUT NOT RESERPINE OR MEPHENTERMINE ALONE, PRODUCED ELECTROENCEPHALOGRAPH ACTIVATION PATTERN & ABOLISHED SINGLE SHOCK RESPONSES WITHIN MIDBRAIN RETICULAR FORMATION FOR ABOUT 28 MIN IN CURARIZED RABBITS. CHLORPROMAZINE (5 MG/KG) BLOCKED THE COMBINED EFFECT OF THE DRUGS. RESERPINE APPARENTLY FACILITATES INDIRECT ACTIONS OF MEPHENTERMINE, & THE PRESENCE OF BRAIN BIOGENIC AMINES ARE A REQUISITE TO THIS STIMULATION.
For more Interactions (Complete) data for MEPHENTERMINE (27 total), please visit the HSDB record page.

Dates

Last modified: 07-17-2023

Herculean mistake: mephentermine associated cardiomyopathy

Aayush Kumar Singal, Siddharthan Deepti, Gautam Sharma, Shyam S Kothari
PMID: 32404042   DOI: 10.1080/00913847.2020.1763146

Abstract

: A 32-year-old professional bodybuilder presented with acute decompensated heart failure. He gave a history of anabolic androgenic steroids (AAS) use for >2 years and mephentermine use for the preceding 3 months.
: Transthoracic echocardiography showed severe left ventricular (LV) dysfunction with a large pedunculated, mobile thrombus attached to the ventricular apex. The patient had an embolic stroke during the hospital stay, with complete neurological recovery. Following the cessation of mephentermine use, there was a steady improvement in LV function over a follow-up of 2 months. However, at 3 months, his ventricular function showed deterioration, which coincided with mephentermine reuse.
: Though AAS abuse by athletes leading to such a presentation has been documented, to the best of our knowledge, a similar role of mephentermine has not been reported.


Mephentermine dependence in a young Indian adult without psychosis

Aditya Somani
PMID: 33139366   DOI: 10.1136/bcr-2020-236924

Abstract

Mephentermine is a vasopressor drug closely related to amphetamine and methamphetamine. Cases of abuse and dependence to mephentermine have dotted medical literature for a long time. Till date, 11 cases of dependence to mephentermine have been published. In this report, a case of mephentermine dependence is being discussed. The patient was a young adult male who was dependent to mephentermine for nearly 3 years. He was an athlete and was introduced to mephentermine by his peer for enhancing performance. He did not develop any major physical or psychiatric issue due to the drug. He was managed on out patient basis. Though cases of mephentermine dependence are few and far in medical literature, reports from other sources indicate that the problem could be more common and could be on rise. High index of suspicion and holistic care is likely to help patients and treating clinicians.


Efficacy of a mephentermine-based product as a vasopressor and a cardiac performance enhancer when given intramuscularly to cattle

D N Q Cunha, C L Del Rio, B L Youngblood, E L Ferris, G E Geist, Y Ueyama, L C Franz, S Mathur, R L Hamlin
PMID: 28804906   DOI: 10.1111/jvp.12444

Abstract

The goal of this study was to confirm the vasopressor and cardiac effects of POTENAY
INJETÁVEL (POT), a mephentermine-based product, given to cattle with induced vascular/cardiac depression. Ten healthy Holstein cattle (206 ± 13 kg) followed a randomized-complete-block design (RCBD) utilizing crossover study design. Each animal randomly received (1 ml/25 kg, IM) of either POT (n = 10) or volume-matched placebo control (0.9%NaCl, CP, n = 10). A subset of animals (n = 5) received POT first (day 0) while the remaining (n = 5) received CP; after a six-day washout period, cattle received the opposite compound. Animals were anesthetized and catheterized for systemic/left ventricular hemodynamic monitoring. Myocardial dysfunction/hypotension was induced by increasing the end-tidal isoflurane concentration until arterial blood pressure was 20% lower than at baseline and remained stable. Once the animal was determined to be hypotensive and hemodynamically stable, steady-state hypotensive baseline data (BL2) were acquired, and treatment with either POT or CP was given. Data were acquired post-treatment at every 15 min for 90 min. POT improved cardiac output (+68 L/min, ±14%, p < 0.05), MAP (+14 mmHg, ±4%, p < 0.05), HR (+22 bpm, ±8%, p < 0.05), and peak rates of ventricular pressure change during both systole (dP/dt
: +37 mmHg/s ±13%, p < 0.05) and diastole (dP/dt
: +31 mmHg/s, ±7%, p < 0.05). No improvements were noted following placebo-control administration. Results indicate that POT improves cardiac performance and systemic hemodynamics in cattle with induced cardiovascular depression when given as single intramuscular injection.


Intraoperative Seizures Presenting as Refractory Hypotension

Smita Vimala, Prathapadas Unnikrishnan, Nodu S Gautham
PMID: 26669839   DOI: 10.1097/ANA.0000000000000268

Abstract




Adverse Hemodynamic Event Due to Floseal Hemostatic Matrix Application

Dhritiman Chakrabarti, Gopala K K N, Dheeraj Masapu
PMID: 26291729   DOI: 10.1097/ANA.0000000000000219

Abstract




Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry

Yun Jeong Choi, Arum Sim, Min Kyung Kim, Sunglll Suh, Moon Kyo In, Jin Young Kim
PMID: 27398632   DOI: 10.1016/j.jchromb.2016.06.045

Abstract

Nonmedical use of prescription stimulants such as phentermine (PT) has been regulated by law enforcement authorities due to its euphorigenic and relaxing effects. Due to high potential for its abuse, reliable analytical methods were required to detect and identify PT and its metabolite in biological samples. Thus a dilute and shoot liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for simultaneous determination of PT, N-hydroxyphentermine (NHOPT) and mephentermine (MPT) in urine. A 5μL aliquot of diluted urine was injected into the LC-MS/MS system. Chromatographic separation was performed by reversed-phase C18 column with gradient elution for all analytes within 5min. Identification and quantification were based on multiple reaction monitoring (MRM) detection. Linear least-squares regression with a 1/x(2) weighting factor was used to generate a calibration curve and the assay was linear from 50 to 15000ng/mL (PT and MPT) and 5 to 750ng/mL (NHOPT). The intra- and inter-day precisions were within 8.9% while the intra- and inter-day accuracies ranged from -6.2% to 11.2%. The limits of quantification were 3.5ng/mL (PT), 1.5ng/mL (NHOPT) and 1.0ng/mL (MPT). Method validation requirements for selectivity, dilution integrity, matrix effect and stability were satisfied. The applicability of the developed method was examined by analyzing urine samples from drug abusers.


Mephentermine dependence syndrome - A new emerging trend of substance use

Guru S Gowda, Aditi Singh, Malvika Ravi, Suresh Bada Math
PMID: 26236018   DOI: 10.1016/j.ajp.2015.07.006

Abstract




Venous Air Embolism: New Observations

Kamath Sriganesh, Mohit Mittal, Tanmay Jadhav
PMID: 26114984   DOI: 10.1097/ANA.0000000000000198

Abstract




Mephentermine dependence with psychosis

Pratibha Gehlawat, Priti Singh, Rajiv Gupta, Sidharth Arya
PMID: 23759255   DOI: 10.1016/j.genhosppsych.2013.04.019

Abstract

Mephentermine misuse or dependence has been rarely reported in the literature. This is surprising as mephentermine bears a close structural similarity to methamphetamine. Here we report a case of mephentermine dependence with induced psychosis. A 23-year-old professional weightlifter used to administer mephentermine (60 mg) for improving performance in tournaments. The patient became dependent on mephentermine in 2009, and his consumption increased to 100-150 mg every 2-3 days since August 2012 until his presentation in clinic in mid-October 2012. He developed psychosis and had persecutory delusions. Remission of psychosis was seen with stopping use of mephentermine and use of antipsychotic medication.


Mephentermine dependence: an emerging challenge

Surendra Kumar Mattoo, Preeti Parakh
PMID: 22672305   DOI: 10.1111/j.1755-5949.2012.00328.x

Abstract




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